molecular formula C10H18ClNO2 B1478989 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one CAS No. 2098073-84-6

2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one

Cat. No.: B1478989
CAS No.: 2098073-84-6
M. Wt: 219.71 g/mol
InChI Key: IFDAGRZYYNTRQY-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one is a chemical compound with a complex structure, often used in various scientific research applications. It is known for its versatility and is utilized in the synthesis of pharmaceuticals and the investigation of organic reactions.

Preparation Methods

The synthesis of 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one typically involves the reaction of 2,6-dimethylmorpholine with a chlorinated butanone derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require catalysts to enhance the reaction rate. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or thiols, forming new derivatives.

Scientific Research Applications

2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one can be compared with other similar compounds, such as:

    2-Chloro-1-(2,6-dimethylpiperidino)butan-1-one: This compound has a similar structure but with a piperidine ring instead of a morpholine ring, leading to different chemical and biological properties.

    2-Chloro-1-(2,6-dimethylmorpholino)pentan-1-one: This compound has an additional carbon in the butanone chain, which can affect its reactivity and applications

These comparisons highlight the uniqueness of this compound in terms of its structure and versatility in various applications.

Properties

IUPAC Name

2-chloro-1-(2,6-dimethylmorpholin-4-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-4-9(11)10(13)12-5-7(2)14-8(3)6-12/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDAGRZYYNTRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(OC(C1)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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